6-(3-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-(3-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with a 3-chlorophenyl group attached at the 6-position and an ethyl group at the 3-position. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .Scientific Research Applications
Crystal Structure and Synthesis Methods
- The crystal structure of a related compound, showcasing the interaction between the chlorophenyl ring and the tetrahydropyrimidine ring, highlights the molecule's potential for forming stable structures through hydrogen bonding, which could be significant in the development of new materials or pharmaceutical compounds (S. Bharanidharan et al., 2014).
- Innovative synthesis routes have been explored for derivatives of tetrahydropyrimidinones, leading to the creation of novel compounds with potential biological activities. For example, the synthesis of 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives highlights a method for creating structurally diverse molecules (Y. Volovenko et al., 2002).
Potential Biological Applications
- Research into the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents indicates the exploration of these compounds for antimicrobial activities. This suggests a potential application in developing new antibiotics or antifungal agents (J. Akbari et al., 2008).
- A study on the base-promoted cascade transformation of tetrahydropyrimidinones into tricyclic bis-diazepinones demonstrates the chemical versatility of these compounds, indicating potential for the creation of novel pharmaceuticals or chemical intermediates (A. Shutalev et al., 2010).
Molecular Interactions and Properties
- Investigations into the density, viscosity, and ultrasonic properties of certain tetrahydropyrimidine derivatives in ethanolic solutions provide insights into the molecular interactions and physical properties of these compounds, which could be relevant for their formulation in pharmaceutical applications (S. Bajaj & P. Tekade, 2014).
Spectral Analysis and Computational Studies
- Spectral analysis using DFT computations has been applied to study the molecular structure and vibrational spectra of tetrahydropyrimidine derivatives, providing a deeper understanding of their chemical properties and reactivity. This knowledge can be crucial for designing compounds with specific functions or activities (Dr.G. Shakila & Dr.H. Saleem, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGHQVDAMBGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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